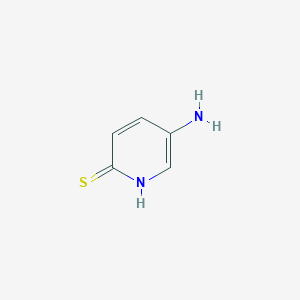

5-Aminopyridine-2-thiol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-amino-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c6-4-1-2-5(8)7-3-4/h1-3H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWJNUZWLWRDON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)NC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Aminopyridine-2-thiol chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopyridine-2-thiol, a heterocyclic organic compound, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its bifunctional nature, possessing both an amino and a thiol group on a pyridine scaffold, makes it a versatile building block for the synthesis of a wide array of more complex molecules with potential biological activities. This technical guide provides a detailed overview of the chemical properties, structure, and available experimental data for 5-aminopyridine-2-thiol, catering to the needs of researchers and professionals in drug development.

Chemical Properties and Structure

Structure and Tautomerism:

A key structural feature of 5-aminopyridine-2-thiol is its existence in a tautomeric equilibrium between the thiol and thione forms. This phenomenon is common among mercaptopyridines.[2][3] The equilibrium position is influenced by factors such as the solvent, temperature, and concentration. In many cases, the thione form is the predominant tautomer.[4][5]

Caption: Thiol-thione tautomerism of 5-aminopyridine-2-thiol.

Table 1: Chemical Identifiers and Properties of 5-Aminopyridine-2-thiol and a Related Isomer

| Property | 5-Aminopyridine-2-thiol | 2-Aminopyridine-3-thiol |

| IUPAC Name | 5-aminopyridine-2-thiol | 2-aminopyridine-3-thiol |

| Synonyms | 5-Amino-2-mercaptopyridine, 3-Amino-6-mercaptopyridine | 2-Amino-3-mercaptopyridine |

| CAS Number | 27885-56-9[6] | 110402-20-5[1] |

| Molecular Formula | C5H6N2S | C5H6N2S |

| Molecular Weight | 126.18 g/mol | 126.18 g/mol |

| Melting Point | Not available | 158-162 °C[1] |

| Boiling Point | Not available | 258.9 °C at 760 mmHg[1] |

| Solubility | Not available | Not available |

| pKa | Not available | Not available |

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 5-aminopyridine-2-thiol are not extensively reported in the available literature. However, characteristic spectral features can be predicted based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts of the aromatic protons will be influenced by the positions of the amino and thiol/thione groups. The amino protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the five carbon atoms in the pyridine ring, with the carbon bearing the thiol/thione group expected at a characteristic chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

-

N-H stretching of the amino group, typically in the region of 3300-3500 cm⁻¹.

-

S-H stretching of the thiol group (if present in the thiol tautomer), which is a weak band usually appearing around 2550-2600 cm⁻¹.

-

C=S stretching of the thione group (if present in the thione tautomer), which is typically a strong band.

-

C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

For the related compound, 5-nitropyridine-2-thiol, characteristic FT-IR peaks have been observed at 1589, 1495, 1443, and 1267 cm⁻¹, attributed to stretching vibrations of the aromatic system.[7]

Mass Spectrometry (MS): Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of a compound.[2] For 5-aminopyridine-2-thiol, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (126.18 g/mol ).

Experimental Protocols

Caption: A generalized workflow for the synthesis of 5-aminopyridine-2-thiol.

Biological Activity and Signaling Pathways

The specific biological activities and involvement in signaling pathways of 5-aminopyridine-2-thiol have not been extensively studied. However, the aminopyridine scaffold is a well-known pharmacophore present in numerous biologically active compounds. Thiol-containing compounds are also known to participate in various biological redox processes and can act as signaling molecules.[8][9] Given its structural motifs, 5-aminopyridine-2-thiol could potentially exhibit a range of biological effects, and its derivatives have been investigated for their therapeutic potential.

Caption: Logical relationship of structural features to potential bioactivity.

Conclusion

5-Aminopyridine-2-thiol is a molecule with significant potential for further research and development, particularly in the synthesis of novel compounds with desired biological or material properties. While a comprehensive dataset of its chemical and physical properties is not yet fully established, this guide provides a summary of the currently available information and highlights areas where further investigation is needed. The structural feature of thiol-thione tautomerism is a critical aspect to consider in any study involving this compound. Future research should focus on the experimental determination of its physicochemical properties, the development of robust synthetic protocols, and the exploration of its biological activities and potential roles in signaling pathways.

References

- 1. 27885-56-9|5-Aminopyridine-2-thiol|BLD Pharm [bldpharm.com]

- 2. sfrbm.org [sfrbm.org]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. jocpr.com [jocpr.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. Novel Cu(I)-5-nitropyridine-2-thiol Cluster with NIR Emission: Structural and Photophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]

- 9. scribd.com [scribd.com]

An In-depth Technical Guide to the Synthesis of 5-Aminopyridine-2-thiol: Pathways and Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-aminopyridine-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details key precursors, reaction schemes, and experimental protocols, supported by quantitative data and logical diagrams to facilitate understanding and replication.

Introduction

5-Aminopyridine-2-thiol is a bifunctional molecule featuring both a nucleophilic thiol group and an amino group on a pyridine scaffold. This unique arrangement makes it a valuable building block for the synthesis of more complex molecules, including pharmaceutical agents and functional materials. The strategic synthesis of this compound is crucial for its application in various research and development endeavors. This guide explores three principal synthetic routes to 5-aminopyridine-2-thiol, offering a comparative analysis of their precursors and methodologies.

Synthesis Pathways

Three primary pathways for the synthesis of 5-aminopyridine-2-thiol have been identified and are detailed below. Each pathway utilizes commercially available starting materials and employs established chemical transformations.

Pathway 1: Reduction of 5-Nitropyridine-2-thiol

This pathway involves the initial synthesis of a nitro-substituted pyridine thiol, followed by the reduction of the nitro group to the desired amine. This is a common strategy in aromatic chemistry, allowing for the late-stage introduction of the amino group.

Spectroscopic Profile of 5-Aminopyridine-2-thiol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Aminopyridine-2-thiol, tailored for researchers, scientists, and professionals in drug development. The guide summarizes predicted and experimental data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, and includes detailed experimental protocols and logical workflows.

Introduction

5-Aminopyridine-2-thiol is a heterocyclic compound of interest due to its structural motifs, which are present in various biologically active molecules. The presence of an amino group and a thiol group on the pyridine ring allows for diverse chemical modifications and potential interactions with biological targets. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and structural elucidation in research and development settings. This guide provides a summary of the expected spectroscopic data and general methodologies for its acquisition.

Spectroscopic Data

Due to the limited availability of directly published experimental spectra for 5-Aminopyridine-2-thiol, the following tables present a combination of predicted data based on the analysis of structurally related compounds and general knowledge of spectroscopic principles. These related compounds include various isomers of aminopyridine and substituted pyridine-thiols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for 5-Aminopyridine-2-thiol are presented below. It is important to note that 5-Aminopyridine-2-thiol can exist in two tautomeric forms: the thiol form and the thione form. The equilibrium between these forms can be influenced by the solvent and temperature, which will affect the observed NMR spectra.

Table 1: Predicted ¹H NMR Spectroscopic Data for 5-Aminopyridine-2-thiol

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Notes |

| ~13.0 - 14.0 | br s | 1H | N-H (thione) | Signal for the proton on the nitrogen in the thione tautomer; may be broad and exchangeable with D₂O. |

| ~7.8 - 8.0 | d | 1H | H-6 | Doublet due to coupling with H-4. |

| ~7.2 - 7.4 | dd | 1H | H-4 | Doublet of doublets due to coupling with H-6 and H-3. |

| ~6.4 - 6.6 | d | 1H | H-3 | Doublet due to coupling with H-4. |

| ~4.5 - 5.5 | br s | 2H | -NH₂ | Broad singlet for the amino group protons; chemical shift can vary with concentration and solvent. |

| ~3.0 - 4.0 | s | 1H | -SH | Signal for the thiol proton in the thiol tautomer; often broad and may not be observed due to exchange. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-Aminopyridine-2-thiol

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~175 - 180 | C-2 | In the thione form (C=S), this carbon is significantly deshielded. |

| ~150 - 155 | C-6 | Carbon adjacent to the ring nitrogen. |

| ~140 - 145 | C-5 | Carbon bearing the amino group. |

| ~130 - 135 | C-4 | |

| ~110 - 115 | C-3 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for 5-Aminopyridine-2-thiol are summarized below.

Table 3: Predicted IR Spectroscopic Data for 5-Aminopyridine-2-thiol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) of the amino group. |

| 3100 - 3000 | Medium | C-H stretching of the aromatic ring. |

| ~2600 - 2550 | Weak | S-H stretching of the thiol group (if present in the thiol tautomer). |

| ~1650 - 1600 | Strong | C=C and C=N stretching of the pyridine ring. |

| ~1620 - 1580 | Strong | N-H bending of the amino group. |

| ~1300 - 1200 | Medium-Strong | C-N stretching. |

| ~1100 - 1000 | Medium | C-S stretching. |

| ~850 - 800 | Strong | C-H out-of-plane bending. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for 5-Aminopyridine-2-thiol

| m/z | Ion | Notes |

| 126.04 | [M]⁺ | Molecular ion peak (for C₅H₆N₂S). |

| 93 | [M - SH]⁺ | Loss of the sulfhydryl radical. |

| 99 | [M - HCN]⁺ | Loss of hydrogen cyanide from the pyridine ring. |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 5-Aminopyridine-2-thiol. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Aminopyridine-2-thiol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can influence the tautomeric equilibrium.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse program.

-

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the instrument and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition:

-

Infuse the sample solution into the ion source at a constant flow rate.

-

Acquire the mass spectrum in positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate key conceptual workflows and relationships relevant to the analysis of 5-Aminopyridine-2-thiol.

Caption: General workflow for the spectroscopic analysis of 5-Aminopyridine-2-thiol.

Caption: Thiol-Thione tautomerism of 5-Aminopyridine-2-thiol.

Tautomeric Forms of 5-Aminopyridine-2-thiol in Different Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminopyridine-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural motifs that are common in pharmacologically active molecules. A critical aspect of its chemistry is the existence of tautomeric forms, primarily the thione-thiol equilibrium. The position of this equilibrium is highly sensitive to the solvent environment, which has profound implications for its reactivity, molecular interactions, and biological activity. This technical guide provides a comprehensive overview of the tautomeric forms of 5-Aminopyridine-2-thiol, detailing the influence of various solvents on the equilibrium. It includes a summary of spectroscopic data from analogous compounds, detailed experimental protocols for tautomer analysis, and visual representations of the underlying chemical principles and workflows.

Introduction to Tautomerism in 5-Aminopyridine-2-thiol

Tautomerism is a phenomenon where a single chemical compound exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. In the case of 5-Aminopyridine-2-thiol, the principal tautomeric equilibrium is between the thiol form (5-amino-2-mercaptopyridine) and the thione form (5-amino-1H-pyridine-2-thione).

The stability of these tautomers is influenced by several factors, including intramolecular hydrogen bonding, aromaticity, and, most significantly, the surrounding solvent. The polarity and hydrogen-bonding capability of the solvent can preferentially stabilize one tautomer over the other, thus shifting the equilibrium. Understanding and controlling this equilibrium is crucial for predicting the compound's behavior in different chemical and biological systems. Generally, polar solvents tend to favor the more polar thione form, while nonpolar solvents favor the less polar thiol form.[1]

Spectroscopic Analysis of Tautomeric Forms

The thione-thiol tautomerism can be investigated using various spectroscopic techniques, with UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy being the most common and informative.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a powerful tool for studying tautomeric equilibria because the two forms typically have distinct absorption spectra. The thione form, with its C=S chromophore, generally absorbs at longer wavelengths (a bathochromic shift) compared to the thiol form.[2] By analyzing the changes in the absorption spectrum in different solvents, the position of the tautomeric equilibrium can be qualitatively and sometimes quantitatively assessed.

Due to the limited availability of specific quantitative data for 5-Aminopyridine-2-thiol in a range of solvents, the following table presents representative UV-Vis absorption data for a closely related compound, 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol, which exhibits similar thione-thiol tautomerism.[2] The trends observed are expected to be analogous for 5-Aminopyridine-2-thiol.

Table 1: UV-Vis Absorption Maxima (λmax) of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol in Various Solvents

| Solvent | Dielectric Constant (ε) | λmax (nm) - Thione Form (n→π*) |

| Benzene | 2.28 | 355.5 |

| Tetrahydrofuran (THF) | 7.58 | 343.0 |

| Ethanol | 24.55 | 335.1 |

| Dimethyl Sulfoxide (DMSO) | 46.68 | 336.4 |

| Water | 80.10 | 331.8 |

Data extracted from a study on a related triazole-thiol compound and is presented here as a representative example.[2]

The data illustrates a general trend where the absorption maximum of the thione form undergoes a hypsochromic (blue) shift as the solvent polarity increases.

NMR Spectroscopy

NMR spectroscopy provides detailed structural information about the tautomers. In ¹H NMR, the thiol form will show a characteristic S-H proton signal, while the thione form will exhibit an N-H proton signal. The chemical shifts of the ring protons will also differ between the two forms. In ¹³C NMR, the chemical shift of the carbon atom attached to the sulfur (C2) is particularly diagnostic. It appears at a lower field in the thione form (C=S) compared to the thiol form (C-S).

The following table summarizes the expected characteristic NMR signals for the thione and thiol forms of 5-Aminopyridine-2-thiol, based on general principles and data from analogous compounds.

Table 2: Characteristic NMR Signals for Thione and Thiol Tautomers

| Nucleus | Tautomeric Form | Characteristic Signal and Expected Chemical Shift (ppm) |

| ¹H | Thiol | S-H proton (broad singlet, ~3.2-3.8 ppm) |

| ¹H | Thione | N-H proton (broad singlet, ~13.7-14.7 ppm) |

| ¹³C | Thiol | C2 carbon (C-S, ~150-160 ppm) |

| ¹³C | Thione | C2 carbon (C=S, ~175-185 ppm) |

Expected chemical shift ranges are based on data from similar heterocyclic thiones/thiols.[3]

Experimental Protocols

Synthesis of 5-Aminopyridine-2-thiol

A general method for the synthesis of aminopyridines can be adapted for 5-Aminopyridine-2-thiol. One possible route involves the reaction of a suitable precursor, such as a halogenated aminopyridine, with a sulfur source. For instance, 2-bromo-5-aminopyridine could be reacted with sodium hydrosulfide.

A representative synthetic protocol for a related compound: Alkylation of 2-mercaptopyridine with 1,2-dibromoethane affords a cyclic dihydrothiazolopyridinium salt. This salt can then serve as a precursor that reacts with primary or secondary amines to yield 2-aminopyridines.[4]

UV-Vis Spectroscopic Analysis of Tautomeric Equilibrium

-

Preparation of Stock Solution: Prepare a concentrated stock solution of 5-Aminopyridine-2-thiol in a non-polar, aprotic solvent in which it is readily soluble (e.g., dioxane or THF).

-

Solvent Series: Prepare a series of volumetric flasks containing a range of solvents with varying polarities (e.g., hexane, dioxane, acetonitrile, ethanol, water).

-

Sample Preparation: Add a small, precise volume of the stock solution to each volumetric flask and dilute to the mark with the respective solvent to obtain solutions of the same concentration.

-

Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-450 nm) using a spectrophotometer. Use the pure solvent as a reference.

-

Data Analysis: Analyze the spectra for changes in the position and intensity of absorption maxima. The appearance or intensification of a band at longer wavelengths (typically >300 nm) with increasing solvent polarity is indicative of a shift in equilibrium towards the thione form.

NMR Spectroscopic Investigation

-

Sample Preparation: Prepare a series of NMR tubes, each containing a solution of 5-Aminopyridine-2-thiol in a different deuterated solvent (e.g., CDCl₃, (CD₃)₂SO, D₂O).

-

¹H NMR Spectroscopy: Acquire ¹H NMR spectra for each sample. Identify the signals corresponding to the N-H proton (thione form) and the S-H proton (thiol form). The relative integrals of these peaks can be used to estimate the ratio of the two tautomers in each solvent.

-

¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra. The chemical shift of the C2 carbon is a key indicator. A signal in the range of 175-185 ppm suggests the predominance of the thione form, while a signal around 150-160 ppm indicates the thiol form.

Visualizing Tautomerism and Experimental Workflow

Tautomeric Equilibrium of 5-Aminopyridine-2-thiol

Caption: Tautomeric equilibrium of 5-Aminopyridine-2-thiol and the influence of solvent polarity.

Note: The chemical structure images in the DOT script are placeholders. In a real implementation, these would be replaced with actual image files of the molecular structures.

Experimental Workflow for Tautomer Analysis

References

Physical properties of 5-Aminopyridine-2-thiol (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 5-Aminopyridine-2-thiol

5-Aminopyridine-2-thiol, with the molecular formula C₅H₆N₂S, is a heterocyclic compound containing a pyridine ring substituted with both an amino and a thiol group. Such structures are of interest in medicinal chemistry due to their potential biological activities, often stemming from their ability to act as hydrogen bond donors and acceptors, and to chelate metal ions. The compound can exist in tautomeric forms, namely the thiol form (5-Aminopyridine-2-thiol) and the thione form (5-Amino-2(1H)-pyridinethione). This tautomerism can influence its physical and chemical properties.

Physical Properties

Melting Point

A definitive, experimentally determined melting point for 5-Aminopyridine-2-thiol is not reported in the reviewed literature. However, the melting points of structurally similar compounds are provided in Table 1 for reference and comparison.

Table 1: Melting Points of Related Pyridine Derivatives

| Compound Name | CAS Number | Molecular Formula | Reported Melting Point (°C) |

| 2-Pyridinethiol | 2637-34-5 | C₅H₅NS | 128-130 |

| 2-Amino-3-pyridinethiol | 110402-20-5 | C₅H₆N₂S | 158-162 |

| 5-Aminopyridine-2-carboxylic acid | 24242-20-4 | C₆H₆N₂O₂ | 218-223 |

| 2-Amino-5-methylpyridine | 1603-41-4 | C₆H₈N₂ | 76-77 |

Note: The data presented in this table is for informational purposes and provides a comparative context for the potential melting point of 5-Aminopyridine-2-thiol.

Solubility

Specific solubility data for 5-Aminopyridine-2-thiol in various solvents has not been found in the available literature. The solubility of a compound is dependent on its polarity and the polarity of the solvent, following the principle of "like dissolves like." Given the presence of an amino group and a thiol/thione group, 5-Aminopyridine-2-thiol is expected to exhibit some polarity and may be sparingly soluble in water and more soluble in polar organic solvents such as alcohols, DMSO, and DMF.

Experimental Protocols

Determination of Melting Point

The melting point of a solid compound can be determined using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline 5-Aminopyridine-2-thiol is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Melting Range: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point. A narrow melting range (0.5-2 °C) is indicative of a pure compound.

Determination of Solubility

The solubility of a compound in a given solvent can be determined by the isothermal saturation method.

Methodology:

-

Sample Preparation: An excess amount of 5-Aminopyridine-2-thiol is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solution is allowed to stand, or is centrifuged, to separate the undissolved solid.

-

Quantification: A known volume of the clear, saturated supernatant is carefully removed and diluted. The concentration of 5-Aminopyridine-2-thiol in the diluted solution is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.

Synthesis and Characterization Workflow

Given the lack of detailed information on 5-Aminopyridine-2-thiol, a general workflow for the synthesis and characterization of a novel compound is presented below. This workflow outlines the logical steps a researcher would take to prepare and verify the structure and purity of a new chemical entity.

Caption: A generalized workflow for the synthesis and characterization of a new chemical compound.

Conclusion

While specific experimental data for the melting point and solubility of 5-Aminopyridine-2-thiol are currently unavailable in the public domain, this guide provides valuable context through data on related compounds and outlines the standard methodologies for determining these crucial physical properties. The provided workflow for synthesis and characterization serves as a roadmap for researchers working with novel compounds like 5-Aminopyridine-2-thiol. It is recommended that any future work on this compound includes the rigorous determination and reporting of its physicochemical properties to enrich the scientific record.

Quantum Chemical Insights into 5-Aminopyridine-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the quantum chemical properties of 5-Aminopyridine-2-thiol. The following sections summarize key quantitative data, outline experimental and computational methodologies, and visualize the workflow of a typical quantum chemical analysis. This information is crucial for understanding the molecule's structure, reactivity, and potential applications in drug development.

Core Data Presentation

Due to the limited availability of direct experimental and computational studies on 5-Aminopyridine-2-thiol, the following quantitative data is based on a closely related molecule, 5-(trifluoromethyl)pyridine-2-thiol, analyzed through Density Functional Theory (DFT) calculations. These values provide a strong theoretical foundation for understanding the structural and electronic properties of 5-Aminopyridine-2-thiol.

Table 1: Optimized Geometric Parameters (Bond Lengths and Angles)

The optimized molecular geometry of 5-(trifluoromethyl)pyridine-2-thiol was determined using DFT with the B3LYP and HSEH1PBE functionals combined with the 6–311+G(d, p) basis set.[1] The aromatic C-C bond lengths were found to be longer with the B3LYP functional compared to the HSEH1PBE functional.[1] The C1-N1 and C5-N1 bond lengths were calculated to be 1.331 Å and 1.333 Å, respectively, at the B3LYP level.[1]

| Parameter | B3LYP/6-311+G(d,p) | HSEH1PBE/6-311+G(d,p) |

| Bond Lengths (Å) | ||

| C1-N1 | 1.331 | 1.325 |

| C5-N1 | 1.333 | 1.327 |

| C1-C2 | 1.413 | 1.407 |

| C2-C3 | 1.381 | 1.376 |

| C3-C4 | 1.397 | 1.391 |

| C4-C5 | 1.389 | 1.384 |

| C1-S1 | 1.776 | 1.765 |

| C4-C6 | 1.491 | 1.488 |

| **Bond Angles (°) ** | ||

| N1-C1-C2 | 123.6 | 123.7 |

| C1-C2-C3 | 118.4 | 118.3 |

| C2-C3-C4 | 120.1 | 120.2 |

| C3-C4-C5 | 117.9 | 117.8 |

| C4-C5-N1 | 122.4 | 122.4 |

| C5-N1-C1 | 117.5 | 117.5 |

Data adapted from a computational study on 5-(trifluoromethyl)pyridine-2-thiol and should be considered as an approximation for 5-Aminopyridine-2-thiol.[1]

Table 2: Vibrational Frequencies and Assignments

The vibrational frequencies of molecules containing amino and thiol groups have been studied using FT-IR spectroscopy and DFT calculations. For 5-amino-2-mercaptobenzimidazole, the NH2 asymmetric and symmetric stretching modes were calculated at 3542 cm⁻¹ and 3449 cm⁻¹, respectively. The NH2 scissoring frequency was found at 1610 cm⁻¹.[2] Compounds with a thiocarbonyl group (C=S) typically show absorption in the 1250-1020 cm⁻¹ region.[2]

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(N-H) asym | ~3540 | Asymmetric stretching of the amino group |

| ν(N-H) sym | ~3450 | Symmetric stretching of the amino group |

| δ(NH₂) | ~1610 | Scissoring (in-plane bending) of the amino group |

| ν(C=S) | ~1250-1020 | Stretching of the thiocarbonyl group |

| ρ(NH₂) | ~1150-900 | Rocking (in-plane bending) of the amino group |

| ω(NH₂) | ~570 | Wagging (out-of-plane bending) of the amino group |

| τ(NH₂) | ~250 | Torsional twisting of the amino group |

Frequencies are based on studies of similar molecules and serve as a general guide for 5-Aminopyridine-2-thiol.[2]

Table 3: Electronic Properties

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding the reactivity of a molecule. DFT calculations on 5-(trifluoromethyl)pyridine-2-thiol provide insight into these properties.

| Parameter | B3LYP/6-311+G(d,p) | HSEH1PBE/6-311+G(d,p) |

| HOMO Energy (eV) | -6.45 | -7.12 |

| LUMO Energy (eV) | -1.98 | -2.15 |

| Energy Gap (eV) | 4.47 | 4.97 |

| Dipole Moment (Debye) | 3.2356 | 3.2023 |

| Mean Polarizability (α, x 10⁻²⁴ esu) | 14.611 | 14.341 |

| First Order Hyperpolarizability (β, x 10⁻³⁰ esu) | 2.98 | 2.54 |

Data adapted from a computational study on 5-(trifluoromethyl)pyridine-2-thiol.[1] The calculated first-order hyperpolarizability (β) values suggest that this class of molecule could be a good candidate for non-linear optical (NLO) materials.[1]

Experimental and Computational Protocols

The synthesis and characterization of aminopyridine derivatives involve a variety of experimental and computational techniques.

Synthesis

A general method for the synthesis of pyridine-2(1H)-thione derivatives involves the reaction of a β-ketoester or β-aldehydoester with a thiourea derivative. For instance, the reaction of an appropriate 3-aryl-2-cyano-prop-2-enethioamide derivative with an N-substituted-3-oxobutanamide in the presence of a few drops of piperidine in absolute ethanol, heated under reflux, can yield the desired pyridine-2(1H)-thione.

Spectroscopic Characterization

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectra are typically recorded in the solid phase using KBr pellets or as a nujol mull to identify the characteristic vibrational modes of the functional groups present in the molecule.

-

UV-Vis Spectroscopy : The electronic absorption spectra are recorded in a suitable solvent to determine the electronic transitions of the molecule.

Computational Methodology

Quantum chemical calculations are performed using DFT methods, which have been shown to be effective for studying the structural and electronic properties of pyridine derivatives.

-

Software : Gaussian software packages are commonly used for these calculations.

-

Functional and Basis Set : The B3LYP and HSEH1PBE hybrid functionals combined with a basis set such as 6-311+G(d,p) are frequently employed for geometry optimization and frequency calculations.

-

Geometry Optimization : The molecular geometry is fully optimized to find the structure with the minimum energy.

-

Vibrational Analysis : Harmonic vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to aid in the assignment of experimental FT-IR and Raman spectra.

-

Electronic Properties : Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, including excitation energies and oscillator strengths. Other properties like HOMO-LUMO energies, dipole moment, and polarizability are also calculated to understand the molecule's reactivity and potential for NLO applications.

Visualizations

Quantum Chemical Analysis Workflow

The following diagram illustrates a typical workflow for the quantum chemical analysis of a molecule like 5-Aminopyridine-2-thiol.

Caption: Workflow for Quantum Chemical Analysis.

Tautomerism of 5-Aminopyridine-2-thiol

5-Aminopyridine-2-thiol can exist in tautomeric equilibrium with its thione form, 5-Amino-1H-pyridine-2-thione. The relative stability of these tautomers can be influenced by the solvent and temperature.

Caption: Tautomeric equilibrium of the molecule.

References

Unveiling the Therapeutic Potential: A Technical Guide to Novel 5-Aminopyridine-2-thiol Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its myriad of derivatives, 5-aminopyridine-2-thiol has emerged as a promising starting point for the development of novel drug candidates. This technical guide delves into the synthesis, characterization, and biological evaluation of new derivatives of 5-aminopyridine-2-thiol, offering a comprehensive resource for researchers in the field of drug discovery. This document provides an in-depth look at the synthetic methodologies, quantitative biological data, and potential mechanisms of action for this intriguing class of compounds.

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives of 5-aminopyridine-2-thiol can be achieved through various chemical transformations targeting the amino and thiol functional groups. A common strategy involves the S-alkylation or S-acylation of the thiol group and modification of the amino group to introduce diverse substituents, thereby modulating the physicochemical and pharmacological properties of the parent molecule.

A representative synthetic approach involves the reaction of 5-aminopyridine-2-thiol with various electrophiles. For instance, S-substituted derivatives can be prepared by reacting the starting material with different alkyl or aryl halides in the presence of a base. Similarly, modifications at the amino group can be achieved through reactions such as acylation, sulfonation, or the formation of Schiff bases.

The characterization of these newly synthesized compounds is crucial to confirm their chemical structures and purity. Standard analytical techniques are employed, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of hydrogen and carbon atoms.

-

Mass Spectrometry (MS): This technique determines the molecular weight and fragmentation pattern of the compounds, confirming their identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups within the molecule.

-

Melting Point Analysis: The melting point is a key physical property that indicates the purity of the synthesized compound.

The following table summarizes the physicochemical properties of a series of hypothetical novel 5-aminopyridine-2-thiol derivatives.

| Compound ID | R Group (Substitution at Thiol) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| APD-001 | -CH₃ | C₆H₈N₂S | 140.21 | 155-157 | 85 |

| APD-002 | -CH₂CH₃ | C₇H₁₀N₂S | 154.23 | 148-150 | 82 |

| APD-003 | -CH₂Ph | C₁₂H₁₂N₂S | 216.30 | 178-180 | 78 |

| APD-004 | -COCH₃ | C₇H₈N₂OS | 168.22 | 195-197 | 90 |

Biological Activities and Potential Therapeutic Applications

Derivatives of 5-aminopyridine-2-thiol have been investigated for a range of biological activities, demonstrating their potential as scaffolds for the development of new therapeutic agents. Key areas of investigation include their antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have highlighted the potential of pyridine-thiol derivatives as antimicrobial agents. The introduction of various substituents can enhance their activity against a spectrum of bacterial and fungal pathogens. The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

The following table presents hypothetical antimicrobial activity data for a series of 5-aminopyridine-2-thiol derivatives against representative bacterial and fungal strains.

| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| APD-001 | 16 | 32 | 64 |

| APD-002 | 8 | 16 | 32 |

| APD-003 | 4 | 8 | 16 |

| APD-004 | 32 | 64 | >128 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 8 |

Anticancer Activity

The anticancer potential of 5-aminopyridine-2-thiol derivatives is another area of active research. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of a compound in inhibiting cancer cell growth.

The table below summarizes hypothetical in vitro anticancer activity data for a selection of derivatives.

| Compound ID | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. A549 (Lung Cancer) | IC₅₀ (µM) vs. HCT116 (Colon Cancer) |

| APD-001 | 25.5 | 38.2 | 45.1 |

| APD-002 | 15.8 | 22.4 | 30.7 |

| APD-003 | 5.2 | 8.9 | 12.3 |

| APD-004 | >100 | >100 | >100 |

| Doxorubicin | 0.8 | 1.2 | 1.0 |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of an S-alkylated derivative and the assessment of its anticancer activity.

General Procedure for S-Alkylation of 5-Aminopyridine-2-thiol (Synthesis of APD-003)

To a solution of 5-aminopyridine-2-thiol (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL) is added potassium carbonate (1.5 mmol). The mixture is stirred at room temperature for 30 minutes. Benzyl bromide (1.2 mmol) is then added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water (50 mL) and the resulting precipitate is filtered, washed with water, and dried under vacuum. The crude product is purified by recrystallization from ethanol to afford the desired S-benzylated derivative (APD-003).

In Vitro Anticancer Activity Assay (MTT Assay)

Human cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (e.g., APD-001 to APD-004) and a positive control (e.g., Doxorubicin) for 48 hours. After the incubation period, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours. The resulting formazan crystals are dissolved in 150 µL of dimethyl sulfoxide (DMSO). The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC₅₀ values are determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the discovery and evaluation of these novel derivatives, the following diagrams are provided.

Caption: A generalized workflow for the synthesis of novel 5-aminopyridine-2-thiol derivatives.

Caption: A potential mechanism of action for the anticancer activity of 5-aminopyridine-2-thiol derivatives.

Conclusion and Future Directions

The exploration of novel derivatives of 5-aminopyridine-2-thiol represents a promising avenue in the quest for new therapeutic agents. The versatility of its structure allows for the generation of a diverse chemical library with a wide range of biological activities. The preliminary data on their antimicrobial and anticancer properties warrant further investigation. Future research should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as conducting in-depth mechanistic studies to fully elucidate their modes of action. Furthermore, comprehensive in vivo studies are necessary to evaluate their efficacy and safety profiles in preclinical models, paving the way for their potential clinical development.

The Versatile Scaffold of 5-Aminopyridine-2-thiol: A Deep Dive into its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The 5-Aminopyridine-2-thiol moiety is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of this scaffold, summarizing its potential therapeutic applications, detailing relevant experimental protocols, and visualizing key concepts for enhanced comprehension.

Core Biological Activities

Derivatives of the 5-Aminopyridine-2-thiol scaffold have demonstrated a broad spectrum of pharmacological effects, positioning them as promising candidates for the development of novel therapeutic agents. The primary activities investigated include anticancer, antimicrobial, enzyme inhibitory, neuroprotective, and anti-inflammatory effects.

Anticancer Activity

The 5-Aminopyridine-2-thiol scaffold is a recurring motif in the design of novel anticancer agents. Its derivatives have shown cytotoxicity against a range of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected Pyrimidine-thiol and Aminopyridine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound XIII | Melanoma | 3.37 | [1] |

| Leukemia | 3.04 | [1] | |

| Non-small cell lung | 4.14 | [1] | |

| Renal cancer | 2.4 | [1] | |

| Compound XIV | HCT-116 (Colon) | - | [1] |

| HepG-2 (Liver) | - | [1] | |

| MCF-7 (Breast) | - | [1] | |

| A549 (Lung) | - | [1] | |

| EGFRWT | 0.09 | [1] | |

| EGFRT790M | 4.03 | [1] | |

| Compound XX | Various cancer cell lines | 1.42 - 6.52 | [1] |

| Compound XXI | A549 (Lung) | 1.02 | [1] |

| HeLa (Cervical) | 0.75 | [1] |

Note: The table includes data for structurally related compounds to illustrate the potential of the broader class of molecules.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. The 5-Aminopyridine-2-thiol scaffold has been explored for its potential to address this challenge, with derivatives exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Table 2: Antimicrobial Activity of Selected Pyrimidin-2-ol/thiol/amine Derivatives

| Compound ID | Microorganism | MIC (µM/ml) | Reference |

| 2 | E. coli | 0.91 | [2] |

| 5 | B. subtilis | 0.96 | [2] |

| 10 | S. enterica | 1.55 | [2] |

| P. aeruginosa | 0.77 | [2] | |

| 11 | A. niger | 1.68 | [2] |

| 12 | S. aureus | 0.87 | [2] |

| C. albicans | 1.73 | [2] |

Enzyme Inhibition

A significant facet of the biological activity of 5-Aminopyridine-2-thiol derivatives lies in their ability to inhibit various enzymes. This inhibitory action is often the basis for their therapeutic effects. Key enzyme targets include protein kinases, which are crucial regulators of cellular processes.

Table 3: Kinase Inhibitory Activity of Selected Aminopyridine-based Inhibitors

| Kinase Target | Inhibitor Scaffold/Derivative | IC50 (nM) | Reference |

| JNK1 | Aminopyrimidine-based | 25 | [3] |

| JNK2 | Aminopyrimidine-based | 12 | [3] |

| EGFR-wt | Aminopyridine-containing spiro derivative A1 | - | [4] |

| HER2 | Aminopyridine-containing spiro derivative A1 | - | [4] |

| EGFR-wt | Aminopyridine-containing spiro derivative A2 | - | [4] |

| HER2 | Aminopyridine-containing spiro derivative A2 | - | [4] |

Note: Data for structurally related aminopyridine derivatives are presented to highlight the potential of the scaffold as a kinase inhibitor.

Neuroprotective and Anti-inflammatory Activities

Emerging research suggests that aminopyridine derivatives may possess neuroprotective and anti-inflammatory properties. While specific studies on 5-Aminopyridine-2-thiol are limited, related compounds have shown promise in models of neuroinflammation and demyelination.[5][6] 4-Aminopyridine, for instance, is used in the treatment of multiple sclerosis and is being investigated for its neuroprotective features.[5] Some derivatives have been shown to reduce the release of pro-inflammatory mediators from microglia.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 5-Aminopyridine-2-thiol derivatives and related compounds.

Synthesis of 5-Aminopyridine-2-thiol Derivatives

A general synthetic approach for related aminopyridine derivatives involves multi-step reactions, often culminating in a key cyclization or substitution step to introduce the desired functionalities. A representative, though not specific, protocol is outlined below.

General Procedure for the Synthesis of 2-Aminopyridine Derivatives:

-

Initial Condensation: A mixture of a suitable starting material (e.g., a β-ketoester or a malononitrile derivative) and an appropriate amine is refluxed in a solvent like ethanol with a catalytic amount of a base (e.g., piperidine).

-

Cyclization: The intermediate product is then treated with a reagent to facilitate ring closure. For thiol derivatives, this may involve reaction with a sulfur-containing reagent.

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.[3][10]

-

Reaction Setup: In a microplate, combine the kinase, a fluorescently labeled substrate, and the test compound at various concentrations in a suitable buffer.

-

Reaction Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a defined period.

-

Reaction Termination and Detection: Stop the reaction and measure the kinase activity. This can be done using various detection methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[10]

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by the 5-Aminopyridine-2-thiol scaffold are still under active investigation, studies on structurally related compounds provide valuable insights.

Induction of Apoptosis

Many sulfur-containing heterocyclic compounds exert their anticancer effects by inducing apoptosis.[13] This programmed cell death can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Key events include the activation of caspases, cleavage of PARP, and changes in the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[14]

Inhibition of Kinase Signaling Pathways

The anticancer activity of many aminopyridine derivatives is attributed to their ability to inhibit protein kinases. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in cancer.[15][16] Inhibition of kinases within this pathway can lead to cell cycle arrest and apoptosis.

Conclusion and Future Directions

The 5-Aminopyridine-2-thiol scaffold represents a versatile and promising platform for the development of new therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. While significant progress has been made, further research is needed to fully elucidate the structure-activity relationships, optimize the pharmacokinetic properties, and understand the detailed mechanisms of action of this important class of compounds. Future studies should focus on the synthesis and evaluation of a broader range of derivatives, in-depth investigation of their effects on specific signaling pathways, and preclinical and clinical studies to translate these promising findings into tangible therapeutic benefits.

References

- 1. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective Properties of 4-Aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MTT Assay [protocols.io]

- 10. benchchem.com [benchchem.com]

- 11. Broth microdilution - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. scribd.com [scribd.com]

- 14. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

An Examination of the Potential Biological Mechanisms of 5-Aminopyridine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction to Aminopyridines

Aminopyridines are a class of organic compounds derived from pyridine that have garnered significant interest in neuroscience and pharmacology.[1][2] The position of the amino group on the pyridine ring is a critical determinant of their biological activity. Notably, compounds like 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP) are well-characterized as broad-spectrum blockers of voltage-gated potassium channels.[1][3] This action has led to their investigation and use in various neurological disorders.[1] 2-aminopyridines are also recognized as important structural cores in medicinally significant compounds with a wide array of pharmacological activities, including antiparasitic, anti-inflammatory, and antimicrobial properties.[4][5]

Postulated Mechanism of Action for 5-Aminopyridine-2-thiol: Potassium Channel Blockade

Given the established pharmacology of aminopyridine derivatives, a primary hypothetical mechanism of action for 5-Aminopyridine-2-thiol would be the blockade of voltage-gated potassium (K+) channels.[1][3][6]

2.1. The Role of Voltage-Gated Potassium Channels

Voltage-gated potassium channels are crucial for regulating neuronal excitability. During an action potential, the efflux of potassium ions through these channels is responsible for the repolarization of the neuronal membrane, which brings the neuron back to its resting state.

2.2. Mechanism of Blockade

Aminopyridines like 4-AP are thought to physically occlude the pore of the K+ channel, thereby preventing the outflow of K+ ions.[7] This blockade prolongs the duration of the action potential. A key consequence of this prolonged depolarization is an increased influx of calcium ions (Ca2+) through voltage-gated calcium channels at the presynaptic terminal.[6] This elevation in intracellular calcium enhances the release of neurotransmitters into the synaptic cleft, thereby augmenting neuromuscular and neuro-neuronal transmission.[6] It is plausible that 5-Aminopyridine-2-thiol, if biologically active, could operate through a similar mechanism. The mechanism of 4-AP action on voltage-gated potassium channels in lymphocytes suggests that it crosses the cell membrane in its nonionized form and acts from the intracellular side in its ionized form to block the channel.[7]

Role as a Synthetic Precursor

While direct biological data for 5-Aminopyridine-2-thiol is scarce, the aminopyridine and pyridine-thiol scaffolds are extensively used in the synthesis of novel compounds with diverse biological activities. Pyrazole and its derivatives, for which 5-aminopyrazoles can be precursors, exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antibacterial activities.[8] Similarly, derivatives of 2-aminopyridine are being investigated for a multitude of therapeutic applications.[5]

For instance, a study on derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, which shares some structural motifs with 5-Aminopyridine-2-thiol, demonstrated their activity as inhibitors of ribonucleotide reductase with significant antineoplastic effects in mouse models.[9] Another research effort synthesized various chloropyridine derivatives with antioxidant and antibacterial properties.[10] These examples highlight the potential of the 5-Aminopyridine-2-thiol structure as a building block for creating new therapeutic agents.

Quantitative Data

Due to the limited specific research on 5-Aminopyridine-2-thiol, there is no quantitative data such as IC50, EC50, or binding affinities for specific biological targets to report at this time. The table below is a template that could be used to summarize such data should it become available through future research.

| Target | Assay Type | Parameter | Value (e.g., µM) | Reference |

| Hypothetical | ||||

| Voltage-Gated K+ Channel | Electrophysiology | IC50 | Data not available | |

| Ribonucleotide Reductase | Enzyme Inhibition Assay | IC50 | Data not available | |

| Bacterial Strain | Minimum Inhibitory Conc. | MIC | Data not available |

Experimental Protocols

Detailed experimental protocols for investigating the mechanism of action of 5-Aminopyridine-2-thiol have not been published. However, standard methodologies would be employed to test the hypotheses outlined above.

5.1. Protocol for Assessing Potassium Channel Blockade

A standard method for this would be the patch-clamp electrophysiology technique on cultured neurons or cells expressing specific potassium channel subtypes.

-

Cell Preparation: Culture appropriate neuronal cells or cell lines (e.g., HEK293) transfected to express the desired voltage-gated potassium channel.

-

Patch-Clamp Recording: In the whole-cell configuration, clamp the cell membrane at a holding potential (e.g., -80 mV).

-

Channel Activation: Apply depolarizing voltage steps to elicit potassium currents.

-

Compound Application: Perfuse the cells with a solution containing 5-Aminopyridine-2-thiol at various concentrations.

-

Data Analysis: Measure the reduction in the peak potassium current at each concentration to determine the IC50 value, which represents the concentration at which the compound inhibits 50% of the channel activity.

5.2. General Workflow for Biological Screening

The following diagram illustrates a general workflow for the initial biological screening of a novel compound like 5-Aminopyridine-2-thiol.

Conclusion and Future Directions

While the direct biological mechanism of 5-Aminopyridine-2-thiol remains uncharacterized, its structural relationship to the well-known class of aminopyridine potassium channel blockers provides a strong hypothetical starting point for investigation. Future research should focus on electrophysiological studies to confirm and quantify its effects on various potassium channel subtypes. Furthermore, its potential as a precursor in medicinal chemistry warrants exploration for the synthesis of novel derivatives with therapeutic potential. The lack of existing data underscores an opportunity for novel research in this area.

References

- 1. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 7. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to CAS Number 760117-50-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource on the chemical entity identified by CAS number 760117-50-8, also known as 5-Amino-2-pyridineethione or 5-Aminopyridine-2-thiol. The document outlines the available physicochemical properties of this compound. However, a thorough investigation of publicly accessible scientific literature and patent databases reveals a significant gap in knowledge regarding its biological activity, mechanism of action, and potential therapeutic applications. While the foundational chemical information is presented, this guide also highlights the current lack of in-depth biological and pharmacological studies, representing a potential opportunity for novel research in the field of medicinal chemistry and drug discovery.

Chemical Identity and Properties

The compound with CAS number 760117-50-8 is a substituted pyridine derivative. Its fundamental chemical properties are summarized in the table below.

| Property | Value | Citation |

| CAS Number | 760117-50-8 | N/A |

| Chemical Name | 5-Amino-2-pyridineethione | N/A |

| Synonyms | 5-Aminopyridine-2-thiol | N/A |

| Molecular Formula | C₅H₆N₂S | N/A |

| Molecular Weight | 126.18 g/mol | N/A |

| Canonical SMILES | C1=CC(=CN=C1S)N | N/A |

| InChI Key | Not readily available | N/A |

Structure:

Caption: 2D structure of 5-Amino-2-pyridineethione.

Synthesis and Manufacturing

Biological Activity and Mechanism of Action: A Knowledge Gap

A comprehensive search of scientific databases and patent literature did not yield any specific studies detailing the biological activity or mechanism of action of CAS number 760117-50-8. While the aminopyridine scaffold is a common feature in many biologically active compounds with diverse therapeutic applications, including as kinase inhibitors, antibacterial agents, and central nervous system modulators, no such activities have been specifically ascribed to 5-Amino-2-pyridineethione in published research.

This lack of data presents both a challenge and an opportunity. For researchers in drug discovery, this compound could represent an unexplored chemical space. Its structural similarity to other bioactive molecules suggests that it may possess interesting pharmacological properties that are yet to be investigated.

Potential Research Directions

Given the absence of biological data, the following experimental workflow is proposed for the initial screening and characterization of 5-Amino-2-pyridineethione.

Caption: Proposed workflow for biological characterization.

Conclusion

CAS number 760117-50-8, or 5-Amino-2-pyridineethione, is a readily available chemical compound with well-defined physical and chemical properties. However, there is a notable absence of published research on its biological effects. This presents a unique opportunity for the scientific community to explore the potential of this molecule in various therapeutic areas. The structural motifs present in the molecule suggest that it could be a valuable starting point for the development of novel drug candidates. Future research efforts should be directed towards comprehensive biological screening to uncover its pharmacological profile and potential mechanisms of action.

Theoretical and Computational Insights into 5-Aminopyridine-2-thiol: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Theoretical and Computational Studies of 5-Aminopyridine-2-thiol

This technical guide provides a comprehensive overview of the theoretical and computational studies of 5-Aminopyridine-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the molecular properties, reactivity, and potential applications of this molecule through computational approaches.

Introduction

5-Aminopyridine-2-thiol is a bicyclic aromatic compound containing a pyridine ring substituted with an amino group and a thiol group. The presence of these functional groups, along with the aromatic system, imparts a range of interesting chemical and physical properties. The molecule can exist in two predominant tautomeric forms: the thiol form (5-aminopyridine-2-thiol) and the thione form (5-amino-1H-pyridine-2-thione). Understanding the relative stability and electronic characteristics of these tautomers is crucial for predicting their reactivity and biological activity.

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate the structural, electronic, and vibrational properties of such molecules with high accuracy. This guide will delve into the theoretical framework for studying 5-Aminopyridine-2-thiol, present expected quantitative data derived from computational models, and outline the methodologies for such studies.

Molecular Structure and Tautomerism

A key aspect of the chemistry of 5-Aminopyridine-2-thiol is its potential for thione-thiol tautomerism. The equilibrium between these two forms can be influenced by factors such as solvent and solid-state packing. Computational methods are invaluable for determining the relative energies of these tautomers in the gas phase and in solution.

Diagram: Tautomerism of 5-Aminopyridine-2-thiol

Caption: Thiol-thione tautomerism of 5-Aminopyridine-2-thiol.

Computational Protocol for Tautomer Stability

A typical computational workflow to assess the relative stability of the thiol and thione tautomers involves the following steps:

-

Geometry Optimization: The molecular structures of both tautomers are optimized using DFT, commonly with the B3LYP functional and a basis set such as 6-311++G(d,p). This process finds the lowest energy conformation for each tautomer.

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energies (ZPVE).

-

Energy Correction: The total electronic energies are corrected with the ZPVE to obtain more accurate relative energies.

-

Solvation Effects: To model the behavior in solution, the Polarizable Continuum Model (PCM) can be employed to calculate the energies of the tautomers in different solvents.

Structural Parameters

The optimized geometries from DFT calculations provide detailed information about bond lengths and bond angles. This data is essential for understanding the molecule's three-dimensional structure and how it might interact with biological targets.

Table 1: Calculated Geometrical Parameters for 5-Aminopyridine-2-thiol Tautomers (Thiol Form)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C2-S | 1.77 |

| S-H | 1.35 | |

| C5-N | 1.38 | |

| N-H (amino) | 1.01 | |

| C2-N1 | 1.33 | |

| C6-N1 | 1.35 | |

| Bond Angle | C3-C2-S | 120.5 |

| C2-S-H | 98.7 | |

| C4-C5-N | 121.3 | |

| H-N-H (amino) | 115.2 |

Table 2: Calculated Geometrical Parameters for 5-Aminopyridine-2-thiol Tautomers (Thione Form)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C2=S | 1.68 |

| N1-H | 1.02 | |

| C5-N | 1.37 | |

| N-H (amino) | 1.01 | |

| C2-N1 | 1.38 | |

| C6-N1 | 1.39 | |

| Bond Angle | C3-C2=S | 124.8 |

| C2-N1-H | 121.5 | |

| C4-C5-N | 121.1 | |

| H-N-H (amino) | 115.5 |

Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint. DFT calculations can predict the vibrational frequencies and their corresponding modes, which aids in the interpretation of experimental spectra.

Experimental Protocol for Vibrational Spectroscopy

-

FT-IR Spectroscopy: The FT-IR spectrum of a solid sample of 5-Aminopyridine-2-thiol would typically be recorded using the KBr pellet technique over a range of 4000-400 cm⁻¹.

-

FT-Raman Spectroscopy: The FT-Raman spectrum would be obtained using a Nd:YAG laser for excitation, with the sample in a capillary tube.

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) for 5-Aminopyridine-2-thiol (Thiol Form)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H stretch (amino, asym) | 3450 |

| N-H stretch (amino, sym) | 3350 |

| S-H stretch | 2550 |

| C=C/C=N ring stretch | 1600-1400 |

| N-H bend (amino) | 1620 |

| C-S stretch | 700 |

Electronic Properties

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Diagram: Frontier Molecular Orbital (FMO) Analysis Workflow

Caption: Workflow for Frontier Molecular Orbital analysis.

Table 4: Calculated Electronic Properties of 5-Aminopyridine-2-thiol (Thiol Form)

| Property | Calculated Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. In the MEP of 5-Aminopyridine-2-thiol, the regions of negative potential (red) are expected around the nitrogen and sulfur atoms, indicating sites for electrophilic attack. Regions of positive potential (blue) are expected around the hydrogen atoms of the amino and thiol groups, indicating sites for nucleophilic attack.

Molecular Docking and Drug Development

For drug development professionals, understanding how 5-Aminopyridine-2-thiol might interact with a biological target is of paramount importance. Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein.

Molecular Docking Protocol

-

Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and ligands are removed, and hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of 5-Aminopyridine-2-thiol (in its most stable tautomeric form) is generated and its energy is minimized.

-

Docking Simulation: A docking program (e.g., AutoDock Vina) is used to predict the binding poses of the ligand within the active site of the protein. The binding affinity is calculated as a docking score.

-

Analysis of Interactions: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.

Diagram: Molecular Docking Workflow

Caption: A typical workflow for molecular docking studies.

Conclusion

This technical guide has outlined the key theoretical and computational approaches for studying 5-Aminopyridine-2-thiol. Through methods such as Density Functional Theory, the structural, vibrational, and electronic properties of its tautomeric forms can be elucidated. This information, combined with molecular docking studies, provides a powerful framework for understanding the reactivity of this molecule and for guiding the design of new derivatives with potential applications in drug discovery and materials science. The presented protocols and expected data serve as a valuable resource for researchers initiating studies on this and related heterocyclic systems.

Methodological & Application

5-Aminopyridine-2-thiol: A Potent Corrosion Inhibitor for Steel in Acidic Environments

Introduction

The corrosion of steel in acidic media is a significant challenge across various industries, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. 5-Aminopyridine-2-thiol emerges as a promising candidate due to its molecular structure, which contains nitrogen, sulfur, and a pyridine ring, all of which are known to contribute to effective corrosion inhibition. This molecule can adsorb onto the steel surface, forming a protective barrier that isolates the metal from the corrosive environment. This document provides detailed application notes and experimental protocols for evaluating the efficacy of 5-Aminopyridine-2-thiol as a corrosion inhibitor for steel in acidic media. The information is intended for researchers, scientists, and professionals in materials science and chemical engineering.

Application Notes

5-Aminopyridine-2-thiol functions as a mixed-type inhibitor, suppressing both the anodic dissolution of iron and the cathodic hydrogen evolution reaction. Its effectiveness is attributed to the presence of heteroatoms (N and S) and the aromatic pyridine ring, which facilitate strong adsorption onto the steel surface. The lone pair of electrons on the nitrogen and sulfur atoms allows for the formation of coordinate bonds with the vacant d-orbitals of iron atoms. The molecule can also be protonated in acidic solution, leading to electrostatic interactions with the negatively charged steel surface. The inhibition efficiency generally increases with the concentration of the inhibitor.

Quantitative Data Summary

No specific quantitative data for 5-Aminopyridine-2-thiol was found in the public domain at the time of this writing. The following tables present analogous data from studies on closely related aminopyridine and thiol derivatives to provide an expected performance range.

Table 1: Analogous Inhibition Efficiency Data from Weight Loss Measurements

| Inhibitor Concentration (mM) | Analogous Corrosion Rate (mm/year) | Analogous Inhibition Efficiency (%) |

| 0 (Blank) | 15.2 | - |